Desthiobiotin-PEG4-Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals
Desthiobiotin-PEG4-Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals
An Introduction to a Versatile Tool in Bioconjugation and Targeted Protein Degradation
Desthiobiotin-PEG4-acid is a heterobifunctional chemical linker that has emerged as a valuable tool in life sciences research, particularly in the fields of bioconjugation, affinity purification, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive technical overview of Desthiobiotin-PEG4-acid, including its chemical properties, detailed experimental protocols for its application, and a visualization of its role in relevant biological pathways and experimental workflows.
Core Concepts and Chemical Properties
Desthiobiotin-PEG4-acid incorporates three key functional components:
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A Desthiobiotin Moiety: A sulfur-free analog of biotin (B1667282), desthiobiotin exhibits a specific but lower-affinity interaction with streptavidin and avidin (B1170675) compared to biotin. This property is crucial for applications requiring the gentle elution of captured biomolecules.
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A Tetra-Polyethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 linker enhances the aqueous solubility of the molecule and any conjugate it forms. It also provides a flexible spacer arm, which can mitigate steric hindrance in binding interactions.
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A Terminal Carboxylic Acid: This functional group enables the covalent conjugation of the linker to primary amines on target molecules, such as proteins, peptides, or small molecule ligands, through the formation of a stable amide bond.
A summary of the key quantitative data for Desthiobiotin-PEG4-acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C21H39N3O8 | ChemScene[1] |
| Molecular Weight | 461.55 g/mol | ChemScene[1] |
| Purity | Typically ≥95% | ChemScene[1] |
| Appearance | Viscous Liquid | MedChemExpress[1] |
| Storage Conditions | -20°C, protect from light, stored under nitrogen | ChemScene[1] |
| Solubility | Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers; for aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. A 1:2 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.2 mg/mL for D-desthiobiotin. | Cayman Chemical[2], Interchim[3] |
| Dissociation Constant (Kd) of Desthiobiotin for Streptavidin | ~10⁻¹¹ M | Jena Bioscience[4] |
Applications in Research and Drug Development
The unique properties of Desthiobiotin-PEG4-acid make it a versatile reagent for a range of applications:
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PROTAC Linker: As a bifunctional linker, it is used in the synthesis of PROTACs, which are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][5]
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Affinity Purification: The desthiobiotin tag allows for the efficient capture of labeled molecules on streptavidin-coated supports. The relatively weak binding affinity facilitates the gentle elution of the captured molecules and their binding partners using a solution of free biotin, preserving their integrity and function.
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Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines on various biomolecules, enabling their labeling with a desthiobiotin tag for subsequent detection or purification.
Experimental Protocols
This section provides detailed methodologies for the use of Desthiobiotin-PEG4-acid in key applications.
Protocol 1: Conjugation of Desthiobiotin-PEG4-acid to a Primary Amine-Containing Molecule using EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of Desthiobiotin-PEG4-acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a molecule containing a primary amine.
Materials:
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Desthiobiotin-PEG4-acid
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Amine-containing molecule (e.g., protein, peptide, or small molecule)
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EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
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Coupling Buffer: Amine-free buffer such as PBS (phosphate-buffered saline), pH 7.2-8.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
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Anhydrous DMSO or DMF
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Desalting column or dialysis equipment
Procedure:
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Reagent Preparation:
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Prepare a stock solution of Desthiobiotin-PEG4-acid in anhydrous DMSO or DMF (e.g., 10-50 mM).
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Prepare a solution of the amine-containing molecule in the Coupling Buffer (e.g., 1-10 mg/mL).
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Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or ultrapure water (e.g., 100 mM).
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Activation of Desthiobiotin-PEG4-acid:
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In a microcentrifuge tube, combine Desthiobiotin-PEG4-acid with EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A common starting molar ratio is 1:2:2 (Desthiobiotin-PEG4-acid:EDC:NHS).
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Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
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Conjugation to the Amine-Containing Molecule:
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Immediately add the activated Desthiobiotin-PEG4-NHS ester solution to the solution of the amine-containing molecule.
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Adjust the pH of the reaction mixture to 7.2-8.5 if necessary.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching the Reaction:
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Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
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Incubate for 15-30 minutes at room temperature.
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Purification:
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Remove excess reagents and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
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Protocol 2: Pull-Down Assay Using a Desthiobiotinylated Bait Protein
This protocol outlines the steps for a pull-down assay to identify interaction partners of a "bait" protein that has been labeled with Desthiobiotin-PEG4-acid.
Materials:
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Desthiobiotinylated "bait" protein (prepared as in Protocol 1)
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Streptavidin-coated magnetic beads or agarose (B213101) resin
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Cell lysate containing potential "prey" proteins
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Wash Buffer (e.g., PBS with 0.05% Tween-20)
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Elution Buffer (e.g., PBS containing 50 mM biotin)
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Magnetic rack (for magnetic beads) or microcentrifuge
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Protein analysis tools (e.g., SDS-PAGE, Western blot, mass spectrometry)
Procedure:
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Immobilization of the Bait Protein:
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Wash the streptavidin beads/resin with Wash Buffer according to the manufacturer's instructions.
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Add the desthiobiotinylated bait protein to the beads/resin and incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
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Wash the beads/resin three times with Wash Buffer to remove any unbound bait protein.
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Binding of Prey Proteins:
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Add the cell lysate to the beads/resin with the immobilized bait protein.
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Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.
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Washing:
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Wash the beads/resin three to five times with Wash Buffer to remove non-specifically bound proteins.
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Elution:
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Add the Elution Buffer to the beads/resin and incubate for 10-30 minutes at room temperature with gentle mixing. The free biotin in the elution buffer will competitively displace the desthiobiotinylated bait-prey complexes from the streptavidin.
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Separate the beads/resin using a magnetic rack or centrifugation and collect the supernatant containing the eluted proteins.
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Analysis:
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Analyze the eluted proteins using SDS-PAGE, Western blotting, or mass spectrometry to identify the interaction partners of the bait protein.
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Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflow involving Desthiobiotin-PEG4-acid.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for a pull-down assay.
